molecular formula C12H16O B13305953 2-(2-Methylphenyl)cyclopentan-1-ol

2-(2-Methylphenyl)cyclopentan-1-ol

Cat. No.: B13305953
M. Wt: 176.25 g/mol
InChI Key: DDUSDCYPNVUYNU-UHFFFAOYSA-N
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Description

2-(2-Methylphenyl)cyclopentan-1-ol is an organic compound with the molecular formula C12H16O It is a cyclopentanol derivative where the cyclopentane ring is substituted with a 2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylphenyl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with 2-methylphenylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction proceeds through the formation of an intermediate alcohol, which is then isolated and purified .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylphenyl)cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding cyclopentane derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.

Major Products Formed

    Oxidation: Formation of 2-(2-Methylphenyl)cyclopentanone.

    Reduction: Formation of 2-(2-Methylphenyl)cyclopentane.

    Substitution: Formation of 2-(2-Methylphenyl)cyclopentyl halides.

Scientific Research Applications

2-(2-Methylphenyl)cyclopentan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methylphenyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenyl)cyclopentan-1-ol
  • 2-(2-Methylphenyl)cyclopentanol
  • Cyclopentanol, 2-(2-methylphenyl)-

Uniqueness

2-(2-Methylphenyl)cyclopentan-1-ol is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other cyclopentanol derivatives and contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

2-(2-methylphenyl)cyclopentan-1-ol

InChI

InChI=1S/C12H16O/c1-9-5-2-3-6-10(9)11-7-4-8-12(11)13/h2-3,5-6,11-13H,4,7-8H2,1H3

InChI Key

DDUSDCYPNVUYNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2CCCC2O

Origin of Product

United States

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